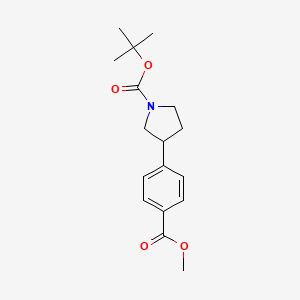![molecular formula C14H23Cl2N3 B13674179 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)-3,9-diazaspiro[55]undecane dihydrochloride is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds, such as this one, are known for their rigid and three-dimensional structures, which often result in distinct biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Prins cyclization reaction has been employed to construct the spirocyclic scaffold in a single step
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions that can be easily scaled up. The use of catalysts, such as Grubbs catalysts for olefin metathesis reactions, may also be explored to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: In biological research, the compound has shown potential as a scaffold for the development of bioactive molecules.
Medicine: The compound’s potential therapeutic applications have been explored, particularly in the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter involved in the survival of the bacterium . The binding of the compound to this protein disrupts its function, leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the pyridinyl group.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains an oxygen atom in the spirocyclic core and has shown potential as an antituberculosis agent.
3,9-Disubstituted-spiro[5.5]undecane: These derivatives have various substituents at the 3 and 9 positions and exhibit unique stereochemistry and biological activity.
Uniqueness
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C14H23Cl2N3 |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-3,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C14H21N3.2ClH/c1-2-8-16-13(3-1)17-11-6-14(7-12-17)4-9-15-10-5-14;;/h1-3,8,15H,4-7,9-12H2;2*1H |
Clave InChI |
JFHHBJLSBIXXDM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


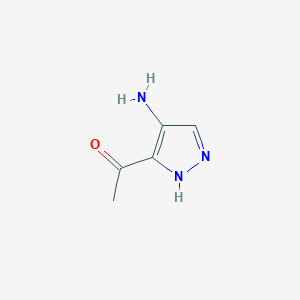
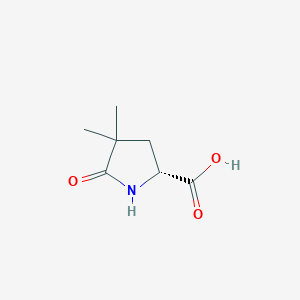

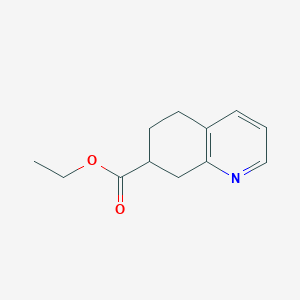
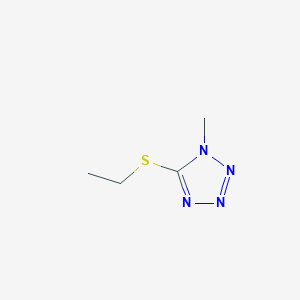
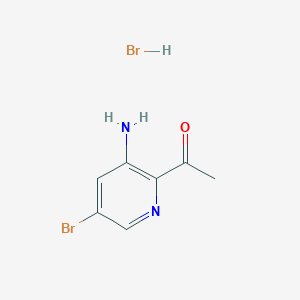
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

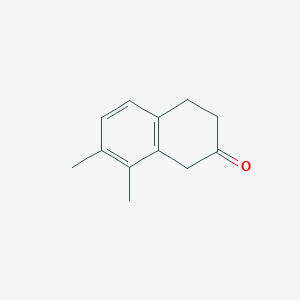
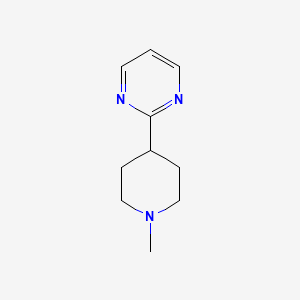
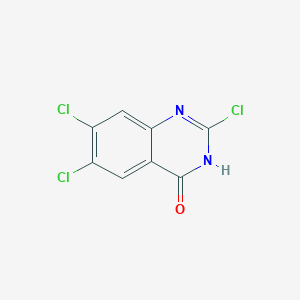
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
